METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and benzothiophene moiety
Preparation Methods
The synthesis of METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, carbonylating agents, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Scientific Research Applications
METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features and the presence of both quinoline and benzothiophene moieties. Similar compounds include:
Quinoline derivatives: Known for their antimicrobial and antimalarial activities.
Benzothiophene derivatives: Studied for their anticancer and anti-inflammatory properties.
Properties
Molecular Formula |
C27H23ClN2O3S |
---|---|
Molecular Weight |
491 g/mol |
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H23ClN2O3S/c1-15-11-12-18-23(13-15)34-26(24(18)27(32)33-2)30-25(31)19-14-22(17-8-3-5-9-20(17)28)29-21-10-6-4-7-16(19)21/h3-10,14-15H,11-13H2,1-2H3,(H,30,31) |
InChI Key |
FKLXHPLQJTWBEQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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